molecular formula C11H6BrClN2 B13031678 7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline

7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline

Cat. No.: B13031678
M. Wt: 281.53 g/mol
InChI Key: IYHNSUBZRXYRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrroloquinoxaline core. It has a molecular formula of C11H6BrClN2 and a molecular weight of 281.54 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline typically involves the cyclization of functionalized pyrroles. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, which is induced by irradiation with visible light in the presence of carboxylic acid derivatives . The reaction proceeds according to a radical mechanism with an iridium catalyst and PhI(OAc)2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinoxalines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, such as protein kinase CK2 and 5-HT3 receptors . The binding of the compound to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H6BrClN2

Molecular Weight

281.53 g/mol

IUPAC Name

7-bromo-4-chloropyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C11H6BrClN2/c12-7-3-4-9-8(6-7)14-11(13)10-2-1-5-15(9)10/h1-6H

InChI Key

IYHNSUBZRXYRIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)Br)N=C(C2=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.